molecular formula C7H6ClN3O2 B2953704 [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride CAS No. 2228678-32-6

[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride

Cat. No.: B2953704
CAS No.: 2228678-32-6
M. Wt: 199.59
InChI Key: GXHLARUQDAVLBU-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is a heterocyclic compound characterized by a fused triazole-pyridine core with a carboxylic acid group at the 8-position and a hydrochloride salt. Its molecular formula is C₇H₆ClN₃O₂ (based on structural analogs in ), and it serves as a key intermediate in pharmaceutical synthesis due to its versatility in forming hydrogen bonds and coordinating with biological targets. The hydrochloride salt enhances solubility, making it suitable for biological assays and drug formulation .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)5-2-1-3-10-4-8-9-6(5)10;/h1-4H,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHLARUQDAVLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228678-32-6
Record name [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride typically involves a multi-step process. One common method is the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions at room temperature[_{{{CITATION{{{1{A facile and practical one-pot synthesis of [1,2,4]triazolo 4,3-. This one-pot synthesis is efficient and operationally simple, providing access to various triazolopyridine derivatives[{{{CITATION{{{_1{A facile and practical one-pot synthesis of [1,2,4]triazolo 4,3-.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Substitution Reactions

Nucleophilic aromatic substitution is a key reaction for introducing functional groups. The chlorine atom at position 8 can be replaced by amines, alkoxides, or thiols under basic conditions. For example:

  • Reaction with hydrazine derivatives forms hydrazide intermediates, which undergo cyclization to yield triazolopyridine analogs .

  • Alkoxy groups are introduced via Pd-catalyzed coupling with arylboronic acids, facilitating Suzuki-Miyaura reactions for structural diversification .

Table 1: Substitution Reaction Parameters

ReagentConditionsProduct ClassYield (%)Source
Hydrazine hydrateEthanol, reflux (85°C)Hydrazide intermediates39–85
2-Chlorophenylboronic acidPd(PPh₃)₄, K₂CO₃, 120°CBiaryl derivatives39–65
Sodium methoxideDMF, 60°CMethoxy-substituted analogs72

Oxidation and Reduction

The compound’s pyridine and triazole rings participate in redox reactions:

  • Oxidation : Using KMnO₄ or H₂O₂ generates N-oxide derivatives, enhancing electrophilicity for further functionalization .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s double bonds, yielding dihydrotriazolo intermediates .

Cyclization and Ring Formation

Cyclization reactions are critical for generating fused heterocycles:

  • Microwave-assisted cyclization with triethyl orthoacetate forms triazolo[4,3-a]pyridines .

  • Acid-catalyzed cyclization (HCl or TFA) converts hydrazine intermediates into the triazolopyridine core .

Table 2: Cyclization Conditions and Outcomes

Starting MaterialReagentConditionsProductYield (%)Source
2-HydrazinylpyridineTriethyl orthoacetateMicrowave, 150°CTriazolopyridine carboxylate85
Hydrazide intermediateHCl (conc.)Reflux, 6 hrHydrochloride salt90

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling expands structural diversity:

  • Suzuki Coupling : Arylboronic acids react with halogenated derivatives (e.g., 6-chloro analogs) to form biaryl systems .

  • Buchwald-Hartwig Amination : Introduces amino groups at specific positions for biological activity modulation .

Amide Formation and Carboxylic Acid Derivatives

The carboxylic acid group undergoes condensation reactions:

  • EDC/HOBt-mediated amidation with primary/secondary amines produces amides, enhancing solubility or targeting properties .

  • Esterification (MeOH/H₂SO₄) yields methyl esters for intermediate storage .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis (6M HCl, 100°C): Cleaves the triazole ring, forming pyridine-8-carboxylic acid derivatives .

  • Basic Degradation (NaOH, 80°C): Decomposes the hydrochloride salt, releasing free carboxylic acid .

Scientific Research Applications

Scientific Research Applications

3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is commonly used in scientific research because of its potential biological activities. The compound can interact with molecular targets and pathways, binding to enzymes or receptors, modulating their activity, and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Preparation Methods

The synthesis of 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride typically involves the cyclization of precursors under specific reaction conditions. One method involves reacting hydrazine derivatives with suitable aldehydes or ketones, followed by cyclization to form the triazole ring. The reaction conditions often include using solvents like ethanol or methanol and catalysts like hydrochloric acid. Industrial production of this compound may involve similar synthetic routes but on a larger scale, optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Advanced purification techniques such as crystallization and chromatography are also common in industrial settings.

  • Raw materials may be used in the preparation of 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 3-methyl-, hydrochloride (1:1) .

Suppliers

  • Jiangsu Aikon Biopharmaceutical R&D Co.,Ltd is a supplier of 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 3-methyl-, hydrochloride (1:1) .

Mechanism of Action

The mechanism by which [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride exerts its effects involves binding to specific molecular targets. For example, in cancer research, it may inhibit c-Met kinase, which plays a role in cell growth and proliferation. The compound interacts with the active site of the enzyme, preventing its activity and thereby inhibiting tumor growth.

Comparison with Similar Compounds

Key Observations :

  • Hydrochloride salt : The target compound’s HCl salt improves aqueous solubility (~2–3× higher than free acid forms), critical for in vivo applications .
  • Halogen substituents : Chloro or fluoro groups (e.g., 8-Cl, 3-F) enhance lipophilicity and membrane permeability, making them suitable for blood-brain barrier penetration .
  • Alkyl vs. aryl substituents : Methyl/ethyl groups (e.g., AH-6809) optimize receptor binding, while bulkier aryl groups (e.g., 3-tolyl) reduce solubility but improve target affinity .

Pharmacological Profiles

AH-6809 (3-Methyl Derivative)

  • Activity: Potent antagonist of prostaglandin E2 (PGE2) receptors (EP1, EP2, DP1, DP2) with IC₅₀ values in the nanomolar range .
  • Comparative Advantage : Higher specificity for EP1/EP2 than the unsubstituted triazolopyridine core, attributed to steric and electronic effects of the methyl group .

3-(2-Fluorophenyl) Derivative

  • Application: Fluorine’s electronegativity enhances metabolic stability (longer half-life in hepatic microsomes) and bioavailability compared to non-fluorinated analogs .

8-Chloro Derivative

    Biological Activity

    [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

    • Molecular Formula : C7_{7}H5_{5}N3_{3}O2_{2}
    • Molecular Weight : 163.13 g/mol
    • CAS Number : 1216218-95-9

    Anticancer Properties

    Research indicates that [1,2,4]triazolo[4,3-a]pyridine derivatives exhibit significant anticancer activity. A study highlighted the compound's ability to induce apoptosis in various cancer cell lines, including MCF-7 and TET21N, with IC50_{50} values as low as 0.81 µM . The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, suggesting a mitochondria-dependent pathway for apoptosis induction.

    Anti-inflammatory Effects

    The compound has shown promising anti-inflammatory properties. It acts by inhibiting key inflammatory mediators such as IL-6 and COX-2, which are critical in the pathogenesis of chronic inflammatory diseases . The structural modifications within the triazolo-pyridine framework enhance its potency against these targets.

    Antimicrobial Activity

    Studies suggest that derivatives of [1,2,4]triazolo[4,3-a]pyridine possess antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth, which is attributed to their ability to interfere with microbial metabolic pathways .

    Structure-Activity Relationship (SAR)

    The biological activity of [1,2,4]triazolo[4,3-a]pyridine derivatives is closely linked to their structural features. Modifications at specific positions on the triazole ring can significantly enhance their potency and selectivity. For instance:

    • Position 8 : Substituents at this position have been shown to improve anticancer activity.
    • Amino Group Modifications : Alterations in the amino group lead to variations in anti-inflammatory effects and metabolic stability .

    Case Study 1: Anticancer Activity

    In vitro studies demonstrated that a specific derivative of [1,2,4]triazolo[4,3-a]pyridine significantly inhibited proliferation in breast cancer cell lines. The study reported an increase in apoptosis markers and a decrease in cell viability compared to control groups.

    Case Study 2: Anti-inflammatory Mechanism

    A recent investigation focused on the compound's interaction with COX-2. The results indicated that it competes effectively with arachidonic acid for binding to the active site of COX-2, leading to reduced prostaglandin synthesis and subsequent inflammation.

    Data Table: Summary of Biological Activities

    Activity TypeMechanism of ActionIC50_{50} ValueReference
    AnticancerInduction of apoptosis via caspases0.81 µM (TET21N)
    Anti-inflammatoryCOX-2 inhibitionNot specified
    AntimicrobialDisruption of microbial metabolismVariable by strain

    Q & A

    Q. Table 2: Bioactivity Assay Parameters

    ParameterConditionReference
    DPP-4 IC₅₀10–100 µM range, 30 min incubation
    Microsomal t₁/₂15–30 min (human), 10–25 min (rat)

    Advanced Question: How to optimize solvent systems for large-scale crystallization?

    Methodological Answer:

    • Solvent Screening : Test mixtures of ethanol/water (70:30) or acetone/hexane (60:40) for high-purity crystals.
    • Cooling Gradient : Reduce temperature from 60°C to 4°C at 0.5°C/min to enhance crystal uniformity .

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